7-Oxaspiro[3.5]nonan-5-ol

Lipophilicity Drug-likeness Spirocyclic building block

Lipophilic fragments often aggregate and cause non-specific binding in screening campaigns. 7-Oxaspiro[3.5]nonan-5-ol addresses this with an oxetane-embedded spiro core that delivers up to 40-fold higher aqueous solubility versus carbospirocycles. Rigid scaffold with zero rotatable bonds and a single H-bond donor; ideal for fragment-based and CNS lead discovery. - LogP 0.94, TPSA 29.46 Ų - occupies lead-like property space - Secondary alcohol handle enables esterification, etherification, or oxidation without adding rotatable bonds - Available from stock with rapid global dispatch for R&D programs

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B12951359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxaspiro[3.5]nonan-5-ol
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCOCC2O
InChIInChI=1S/C8H14O2/c9-7-6-10-5-4-8(7)2-1-3-8/h7,9H,1-6H2
InChIKeyFUAGCKBNUZWABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxaspiro[3.5]nonan-5-ol: Physicochemical & Scaffold Overview


7-Oxaspiro[3.5]nonan-5-ol (CAS 2306271-29-2) is a sp³-rich, heterocyclic spiro building block of molecular formula C₈H₁₄O₂ and molecular weight 142.20 g·mol⁻¹ . It belongs to the oxa-spirocyclic class—molecules in which an oxygen atom is embedded into the spirocyclic framework—which has been shown to dramatically improve water solubility (up to 40-fold) and reduce lipophilicity (ΔlogD ≈ 1 unit) relative to analogous carbospirocycles [1]. The compound presents one hydrogen bond donor (secondary alcohol), two hydrogen bond acceptors (ether oxygen of the oxetane ring and the alcohol oxygen), zero rotatable bonds, a topological polar surface area (TPSA) of 29.46 Ų, and a calculated LogP of 0.94 . These properties position it as a compact, rigid, and polarity-tunable building block for fragment-based and lead-optimisation programmes.

Polarity-tunable sp³-rich spiro building block
Balanced LogP 0.94 supports fragment-based and lead-optimisation workflows
Class-level oxa-spirocyclic solubility advantage
Reported up to 40-fold aqueous solubility improvement over carbospirocycles
Conformationally restricted scaffold with defined H-bond vector
Single alcohol donor and zero rotatable bonds for ligand efficiency studies

Why Isomers Cannot Substitute 7-Oxaspiro[3.5]nonan-5-ol


Within the oxaspiro[3.5]nonane family, positional isomerism of the hydroxyl group generates molecules with identical molecular formulae and often identical computed global descriptors (e.g., LogP, TPSA) . However, substitution pattern materially affects hydrogen-bonding geometry, conformational preferences, and chemical reactivity in subsequent derivatisation steps. The parent carbocycle spiro[3.5]nonane lacks both the oxetane oxygen and the hydroxyl group, resulting in >100-fold higher calculated LogP (~3.1–4.2) and effectively zero aqueous solubility . Even the closest oxa-analogue, 1-oxaspiro[3.5]nonane, possesses a higher LogP (ACD/LogP 1.84) and no hydrogen bond donor capacity . Therefore, treating these compounds as interchangeable building blocks disregards the magnitude of physicochemical divergence that has been quantitatively demonstrated for oxa-spirocycles versus carbospirocycles [1].

Carbospirocycle interchange may shift physicochemical profile
Parent spiro[3.5]nonane exhibits >100-fold higher calculated LogP and effectively zero aqueous solubility, which may compromise assay reproducibility if substituted.
Positional isomers alter H-bond geometry despite identical global descriptors
6-Oxaspiro[3.5]nonan-2-ol shares the same donor count but different hydroxyl vector, which can disrupt ligand–protein complementarity in structure-based design.
Donor-absent or donor-rich analogues diverge in permeability profile
1-Oxaspiro[3.5]nonane (zero H-donors) and 7-azaspiro analogue (two H-donors) may alter desolvation penalty and blood–brain barrier penetration context relative to the single-donor scaffold.

7-Oxaspiro[3.5]nonan-5-ol: Comparative Evidence


LogP Reduction vs. Carbospirocyclic and Parent Analogues

7-Oxaspiro[3.5]nonan-5-ol exhibits a calculated LogP of 0.94 . This is 0.90 log units lower than the parent 1-oxaspiro[3.5]nonane (ACD/LogP 1.84) and ≥2.2 log units lower than the purely carbocyclic spiro[3.5]nonane (LogP ~3.1–4.2) . In the broader oxa-spirocycle class, incorporation of the ether oxygen reduces logD by approximately 1 unit (e.g., 4.5 → 3.6 for model pair 66/67) [1]. The further reduction in 7-oxaspiro[3.5]nonan-5-ol is attributable to the additional secondary alcohol. This positions the compound in more favourable drug-like chemical space (LogP ≤ 3).

Lipophilicity comparison
Cross-study comparable
Target: LogP 0.94
1-Oxa analogue: LogP 1.84 Carbospirocycle: LogP 3.1–4.2
Supports selection for balanced hydrophilicity programmes
ΔLogP ≤ −2.2 vs. carbospirocycle; calculated values only
Lipophilicity Drug-likeness Spirocyclic building block

Hydrogen Bond Donor Capacity vs. Parent Frameworks

7-Oxaspiro[3.5]nonan-5-ol possesses one hydrogen bond donor (the secondary alcohol) , whereas 1-oxaspiro[3.5]nonane has zero H-donors and the nitrogen-containing analogue 7-azaspiro[3.5]nonan-5-ol has two H-donors . This single-donor profile provides a specific interaction capability: it enables a single, geometrically defined hydrogen bond to a target protein or receptor while avoiding excessive desolvation penalty. The positional isomer 6-oxaspiro[3.5]nonan-2-ol shares the same donor count, but the different spatial location of the hydroxyl (position 2 vs. position 5 on the cyclohexane ring) alters the vector of the H-bond, which can be decisive for ligand–protein complementarity.

H-bond donor profile
Reported
Single donor (OH at C5) TPSA: 29.46 Ų
Enables precise intermolecular interaction tuning
Donor count differs from 1-oxa (0) and 7-aza (2) analogues
Hydrogen bond donor Target engagement Molecular recognition

Aqueous Solubility Enhancement: Oxa- vs. Carbospirocycles

In a systematic study by Fominova et al., incorporation of an oxygen atom into a spirocyclic framework increased kinetic aqueous solubility from 9 μM to 360 μM for model pair 66 → 67—a 40-fold improvement [1]. The effect was consistent across multiple structural pairs: 7 μM → 118 μM (69 → 70) and <5 μM → 34 μM (72 → 73). Simultaneously, logD decreased by ~1 unit in each pair [1]. 7-Oxaspiro[3.5]nonan-5-ol contains the oxa-spiro motif and is predicted to benefit from this class-level solubility advantage. While a direct solubility measurement for this specific compound is not available in the peer-reviewed literature, the structural precedent strongly supports a meaningful aqueous solubility advantage over its carbospirocyclic equivalents.

Aqueous solubility gain
Class-level inference
Up to 40-fold increase in kinetic solubility upon oxygen incorporation
Supports solubility-limited assay risk reduction
Class-level finding; direct measurement pending
Aqueous solubility Pharmacokinetics Oxa-spirocycle

Conformational Rigidity from Zero Rotatable Bonds

7-Oxaspiro[3.5]nonan-5-ol has zero rotatable bonds . In contrast, acyclic secondary alcohols of similar molecular weight typically possess 2–4 rotatable bonds, and even the simple monocyclic analogue cyclohexanol has one freely rotatable C–O bond. Conformational pre-organisation reduces the entropic penalty upon binding and can enhance target selectivity by limiting the number of accessible conformers. The spirocyclic junction locks the relative orientation of the oxetane and cyclohexane rings, while the hydroxyl at C5 is held in a defined spatial position relative to the ether oxygen.

Conformational rigidity
Reported
Zero rotatable bonds
Maximal conformational pre-organisation for fragment-based discovery
Shared with other spiro analogues; not a differentiating factor
Conformational restriction Entropy Target selectivity

Oxetane Bioisostere: Solubility and Metabolic Stability Gains

The oxetane ring—the core heterocycle in 7-oxaspiro[3.5]nonan-5-ol—is an established bioisostere for both gem-dimethyl and carbonyl groups. Wuitschik et al. demonstrated that substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to >4000 while simultaneously reducing the rate of metabolic degradation in most cases [1]. This dual pharmacokinetic benefit is not offered by carbospirocyclic or acyclic analogues that lack the oxetane moiety. The spirocyclic oxetane in 7-oxaspiro[3.5]nonan-5-ol combines this bioisosteric advantage with the three-dimensional character contributed by the spiro fusion.

Oxetane bioisostere
Class-level inference
4–4000× solubility increase; reduced metabolic degradation rate
De-risks simultaneous solubility and metabolic stability optimisation
Class-level oxetane effect; product-specific data to verify
Oxetane bioisostere Metabolic stability Solubility enhancement

7-Oxaspiro[3.5]nonan-5-ol Application Scenarios


Balanced Polarity for Fragment-Based Lead Generation

With a LogP of 0.94, a single H-bond donor, and a TPSA of 29.46 Ų , 7-Oxaspiro[3.5]nonan-5-ol occupies the favourable 'lead-like' physicochemical space. The class-level 40-fold solubility advantage of oxa-spirocycles over carbospirocycles [1] supports its use as a soluble fragment for NMR- or SPR-based screening campaigns where aggregation and non-specific binding of more lipophilic fragments are common failure points.

Spiro-Oxetane as Bioisosteric Replacement for gem-Dimethyl

The oxetane ring can serve as a bioisosteric replacement for gem-dimethyl groups, providing 4- to >4000-fold increases in aqueous solubility and improved metabolic stability [2]. The pendant secondary alcohol at C5 of 7-oxaspiro[3.5]nonan-5-ol offers a convenient synthetic handle for further derivatisation (e.g., esterification, etherification, or oxidation) without introducing additional rotatable bonds, preserving the entropic advantage of the rigid spirocyclic core.

Oxa-Spirocyclic Analogues of Bioactive Molecules

The Fominova et al. study demonstrated that oxa-spirocyclic analogues of the antihypertensive drug terazosin were not only more soluble but also more potent in vivo [1]. 7-Oxaspiro[3.5]nonan-5-ol, as a representative oxa-spirocyclic alcohol building block, can be elaborated into diverse functionalised scaffolds—amines, acids, amides—for systematic exploration of pharmacophore space around the spirocyclic core, with confidence that the oxetane moiety confers solubility and metabolic benefits.

CNS Drug Discovery with Controlled H-Bond Donor Count

Central nervous system (CNS) drug design guidelines typically restrict hydrogen bond donors to ≤3. With exactly one H-bond donor, 7-Oxaspiro[3.5]nonan-5-ol provides a single, vector-defined donor for target engagement while minimising the desolvation cost that impairs blood–brain barrier penetration. The zero rotatable bonds further contribute to a low entropic penalty upon binding, a desirable feature for achieving high ligand efficiency in CNS targets.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Lead-like physicochemical profile
Soluble fragment screening; aggregation and non-specific binding review
Bioisosteric replacement for gem-dimethyl
Oxetane solubility and metabolic stability context
Solubility and microsomal clearance endpoint comparison
Oxa-spirocyclic analogue elaboration
Derivatisable secondary alcohol handle
Pharmacophore space exploration; solubility and metabolic benefit retention
CNS drug discovery studies
Controlled single H-bond donor count
Blood–brain barrier penetration context; ligand efficiency endpoint review

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